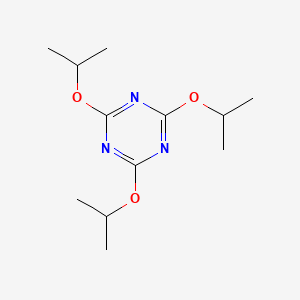

2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine

Description

Overview of S-Triazine Chemistry and its Importance in Organic Synthesis and Materials Science

The s-triazine is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org This core structure is known for being electron-deficient, which makes it susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like chlorine atoms. nih.gov The most common precursor for the synthesis of s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netresearchgate.net

The reactivity of cyanuric chloride allows for the sequential and controlled substitution of its three chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. mdpi.commdpi.com This stepwise substitution capability, often controlled by temperature, enables the precise construction of mono-, di-, and tri-substituted triazines with diverse functionalities, making the s-triazine ring an ideal scaffold in organic synthesis. researchgate.netmdpi.com

The versatility of s-triazine chemistry has led to its application in numerous fields. Triazine derivatives are widely recognized for their use as herbicides, such as atrazine (B1667683) and simazine. wikipedia.org They also form the basis for an important family of reactive dyes that can covalently bond to cellulosic materials. wikipedia.org In the realm of medicinal chemistry, various s-triazine derivatives have been investigated for their biological activities, including anticancer, antifungal, and antiviral properties. mdpi.comnih.govnih.gov

In materials science, the rigid and planar structure of the triazine ring, combined with its thermal stability, makes it a valuable component in the design of advanced materials. nih.gov Triazine-based compounds are utilized in the development of dendrimers, supramolecular assemblies, and polymers. mdpi.comrsc.org Specifically, the introduction of triazine rings into polymer networks can enhance their heat resistance. titech.ac.jp Furthermore, due to their high electron affinity, triazine derivatives have been explored as electron-transporting materials in organic electronic devices. nih.gov

Contextualizing 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine within Alkoxy-Substituted Triazine Derivatives

This compound belongs to the subclass of alkoxy-substituted s-triazines. These compounds are synthesized by the nucleophilic substitution of the chlorine atoms of cyanuric chloride with alcohol-derived alkoxy groups (-OR). nih.govacs.org The synthesis is typically carried out by reacting cyanuric chloride with the corresponding alcohol or its alkoxide salt. nih.gov

The properties of alkoxy-substituted triazines are influenced by the nature of the alkyl or aryl group attached to the oxygen atom. The subject compound, this compound, is a symmetrically trisubstituted derivative featuring three isopropoxy groups. The complete substitution of chlorine with these groups modifies the electronic properties and steric profile of the triazine core. The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can influence the molecule's conformation, solubility, and intermolecular interactions.

The general synthetic route to symmetrically substituted 2,4,6-trialkoxy-1,3,5-triazines involves reacting cyanuric chloride with three equivalents of the desired alcohol in the presence of a base. nih.gov The synthesis of related 2,4,6-tris(aryloxy)-1,3,5-triazines has been shown to improve the thermal stability of polymers. titech.ac.jp

Below is a data table summarizing key identifiers for the parent compound, cyanuric chloride, and the subject compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₂H₂₁N₃O₃ |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 1961-65-5 |

| Precursor Name | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) |

| Molecular Formula | C₃Cl₃N₃ |

| Molecular Weight | 184.41 g/mol |

| CAS Number | 108-77-0 |

Scope and Research Imperatives for this compound Studies

While extensive research exists for the broader class of s-triazines, dedicated studies on this compound are less common. However, its structure suggests several potential avenues for future research.

Synthetic Optimization and Characterization: A primary research imperative is the development of efficient and scalable synthetic protocols for its preparation. This includes optimizing reaction conditions (solvent, temperature, base) to achieve high yields and purity. Thorough characterization using modern analytical techniques is crucial to establish a complete profile of the compound.

Table of Spectroscopic Data for a Related Compound: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

| Analytical Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxy groups. |

| ¹³C NMR | Resonances for the triazine ring carbons and the carbons of the isopropoxy substituents. |

| Mass Spectrometry | A molecular ion peak confirming the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-N stretching in the triazine ring and C-O stretching of the ether linkages. |

Materials Science Applications: Given that aryloxy-substituted triazines are used to enhance the thermal properties of polymers, a key research direction would be to investigate the utility of this compound as a monomer or cross-linking agent. titech.ac.jp Its thermal stability, processability, and effect on the mechanical properties of polymers like polycarbonates, epoxies, or bismaleimides would be of significant interest.

Supramolecular Chemistry: The three-fold symmetry and the potential for hydrogen bonding (via interaction with the nitrogen atoms or modification of the alkyl groups) make this molecule an interesting candidate for studies in crystal engineering and the formation of supramolecular assemblies. Research could explore its ability to form well-defined structures through non-covalent interactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29263-11-4 |

|---|---|

Molecular Formula |

C12H21N3O3 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2,4,6-tri(propan-2-yloxy)-1,3,5-triazine |

InChI |

InChI=1S/C12H21N3O3/c1-7(2)16-10-13-11(17-8(3)4)15-12(14-10)18-9(5)6/h7-9H,1-6H3 |

InChI Key |

ULUTUEGYNPIWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Routes via Nucleophilic Substitution of Cyanuric Chloride

The most practical and extensively studied method for synthesizing substituted 1,3,5-triazines is the nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.govrsc.org The reactivity of the C-Cl bonds allows for their replacement by a range of nucleophiles, including oxygen-centered nucleophiles like isopropoxide ions derived from isopropanol (B130326). nih.govnih.gov This reaction takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, enabling controlled synthesis. researchgate.net

The synthesis of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine from cyanuric chloride is a stepwise process where the three chlorine atoms are substituted sequentially. The reactivity of the remaining chlorine atoms decreases significantly after each substitution. This is because the electron-donating alkoxy groups deactivate the triazine ring towards further nucleophilic attack. researchgate.net This inherent reactivity profile allows for controlled substitution by carefully managing the reaction temperature.

The substitution of the three chlorine atoms on cyanuric chloride by nucleophiles is thermodependent. rsc.orgnih.gov A consistent and progressive increase in the energy barrier is observed for each subsequent substitution step. rsc.orgnih.gov This principle is fundamental to achieving selective substitution and is broadly applicable to various nucleophiles, including alcohols, thiols, and amines. researchgate.netnih.gov

Table 1: Temperature-Dependent Sequential Substitution of Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity |

| First Chlorine Atom | ~0 °C | High |

| Second Chlorine Atom | Room Temperature | Moderate |

| Third Chlorine Atom | Elevated Temperature (e.g., reflux) | Low |

This table illustrates the general temperature control strategy for the sequential substitution of cyanuric chloride.

The successful synthesis of this compound hinges on the careful optimization of reaction conditions, including temperature, solvent, and the choice of base.

Temperature: As outlined in the sequential substitution strategy, temperature is the most critical parameter for controlling the degree of substitution. Low temperatures (around 0-5 °C) favor monosubstitution, room temperature allows for disubstitution, and higher temperatures are required to drive the reaction to completion for the trisubstituted product. researchgate.net

Solvent: The choice of solvent is crucial. A common method involves using a mixture of acetone and water. titech.ac.jp Other solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are also employed. researchgate.netmdpi.com The solvent system must be capable of dissolving both the cyanuric chloride and the isopropoxide nucleophile while being relatively inert to the reactants.

Base: A base is required to neutralize the hydrochloric acid (HCl) produced during the reaction. Common bases include inorganic bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3), as well as organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.nettitech.ac.jpmdpi.com The reaction can also be performed using a pre-formed sodium or lithium alkoxide of isopropanol. nih.govgoogle.com Careful control of pH is essential, as highly acidic or alkaline conditions can lead to the hydrolysis of cyanuric chloride, reducing the yield of the desired product. google.com

Table 2: Exemplary Reaction Conditions for Triazine Synthesis

| Nucleophile(s) | Base | Solvent | Temperature | Product | Reference |

| Isopropanol | NaOH | Acetone/Water | Not specified | Trisubstituted | titech.ac.jp |

| Lithium alkoxides | None (pre-formed) | Not specified | Not specified | Trisubstituted | nih.gov |

| Alcohol, Thiol, Amine | i-Pr2EtN (DIEA) | CH2Cl2 or THF | -20 °C to 75 °C | Sequentially substituted | researchgate.net |

| Morpholine (B109124) / Amines | DIPEA / Na2CO3 | THF / DMF | 150 °C (Microwave) | Disubstituted / Trisubstituted | mdpi.com |

This interactive table provides examples of different reaction conditions used in the synthesis of substituted triazines.

While the alkoxylation of cyanuric chloride is primarily a base-mediated reaction, catalysts can be employed to enhance reaction rates and efficiency, particularly in biphasic systems. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) have been shown to be effective in facilitating nucleophilic substitution on the triazine core under microwave conditions. mdpi.com In other contexts, Lewis acids like aluminum chloride are used to catalyze the Friedel-Crafts reaction for adding aryl groups to cyanuric chloride, though this is less relevant for alkoxylation. google.com For the specific reaction with alcohols, the process is typically driven by a stoichiometric amount of base rather than a catalytic system.

Alternative Synthetic Pathways for this compound

Beyond the nucleophilic substitution of cyanuric chloride, alternative pathways exist for the synthesis of the 1,3,5-triazine (B166579) core. The most significant alternative is the cyclotrimerization of nitriles. chim.itresearchgate.net This method involves the catalyzed trimerization of three nitrile molecules to form the symmetrical triazine ring.

For the synthesis of this compound, this would theoretically involve the cyclotrimerization of an isopropoxy-substituted nitrile. While a powerful method for creating triaryl- or trialkyl-triazines, its application for trialkoxy-triazines is less commonly reported. researchgate.net The synthesis often requires harsh conditions, such as high temperatures, and can be catalyzed by various systems, including Lewis acids or low-valent metals. chim.itresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols for 1,3,5-triazines. These approaches focus on reducing solvent use, lowering energy consumption, and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of triazine derivatives. mdpi.comchim.it This method often leads to dramatically shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. chim.itrsc.org For instance, reactions that might take several hours under reflux can often be completed in minutes in a microwave reactor. mdpi.com

Sonochemistry: The use of ultrasonic irradiation is another green approach that can significantly improve reaction rates and yields. mdpi.comnih.gov Sonochemical methods can facilitate reactions in aqueous media, reducing the reliance on volatile organic solvents. nih.gov One study demonstrated that a sonochemical protocol for synthesizing triazine derivatives was 13 times "greener" than the classical heating method when analyzed by a green chemistry metric tool. nih.gov

Solvent-Free Conditions: Some green methodologies for triazine synthesis, particularly for cyclotrimerization reactions, can be performed under solvent-free conditions, further reducing the environmental impact. researchgate.netrsc.org

Scalability and Efficiency of Synthetic Protocols

The efficiency and scalability of a synthetic protocol are critical for its practical application. The nucleophilic substitution of cyanuric chloride is a robust and scalable method. Yields for the synthesis of 2,4,6-trialkoxy-1,3,5-triazines are often moderate to high, ranging from 52% to 89% in some reported procedures. nih.gov

The classical "Dudley's method," which utilizes an acetone-water solvent system with an inorganic base like NaOH, is a well-established and popular method that is amenable to large-scale production. titech.ac.jp The availability and low cost of the starting material, cyanuric chloride, further contribute to the economic viability of this route. nih.gov

The efficiency of the process is heavily dependent on the optimization of reaction parameters as discussed previously. Proper control over temperature to prevent side reactions and the selection of an appropriate solvent and base to ensure high conversion are paramount for achieving high yields and purity on a large scale. Green methods using microwave or ultrasound technology also offer pathways to improved efficiency through reduced reaction times and energy savings. mdpi.comrsc.org

Chemical Reactivity and Transformation Pathways of 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Reactivity of the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms, which makes it significantly electron-deficient, or π-deficient. This electronic characteristic is the primary driver of its reactivity. Unlike electron-rich aromatic systems such as benzene, the triazine core's resonance energy is much weaker, rendering it highly susceptible to nucleophilic attack while being deactivated toward electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of the 1,3,5-triazine system. The synthesis of 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine itself relies on this pathway, typically starting from the highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). wikipedia.orgnih.gov

The chlorine atoms on cyanuric chloride are excellent leaving groups and are replaced sequentially by nucleophiles. The reactivity of the ring's carbon atoms decreases with each substitution, allowing for controlled and stepwise functionalization. This differential reactivity is often managed by adjusting the reaction temperature. nih.gov The general principle involves the first substitution at a low temperature (e.g., 0 °C), the second at ambient temperature, and the third requiring elevated temperatures. nih.gov

The synthesis of symmetrically substituted 2,4,6-trialkoxy-1,3,5-triazines is achieved by reacting cyanuric chloride with the corresponding lithium alkoxide, which can produce yields ranging from moderate to high (52-89%). nih.gov

| Step | Reactant | Typical Nucleophile | Typical Temperature | Product |

|---|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine | R-O⁻, R-NH₂, R-S⁻ | ~0 °C | 2-Substituted-4,6-dichloro-1,3,5-triazine |

| 2 | 2-Substituted-4,6-dichloro-1,3,5-triazine | R'-O⁻, R'-NH₂, R'-S⁻ | Room Temperature | 2,4-Disubstituted-6-chloro-1,3,5-triazine |

| 3 | 2,4-Disubstituted-6-chloro-1,3,5-triazine | R''-O⁻, R''-NH₂, R''-S⁻ | >50 °C | 2,4,6-Trisubstituted-1,3,5-triazine |

Once formed, the C-O bonds of the propan-2-yloxy groups in this compound are significantly more stable than the C-Cl bonds of its precursor. The isopropoxide is a poor leaving group compared to chloride. Consequently, further SNAr reactions on the fully substituted triazine require harsh conditions and highly potent nucleophiles to displace the alkoxy groups.

The 1,3,5-triazine ring is strongly deactivated towards electrophilic aromatic substitution. The high electronegativity of the three ring nitrogen atoms withdraws electron density from the carbon atoms, making the ring resistant to attack by electrophiles. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation are not generally observed on the 1,3,5-triazine core itself. However, the nitrogen atoms, being basic sites, can be protonated in the presence of strong acids.

Despite its aromaticity, the 1,3,5-triazine ring is susceptible to ring-opening under the action of various nucleophiles. This property allows the triazine moiety to be used as a synthetic equivalent for other chemical entities in organic synthesis. For instance, unsubstituted 1,3,5-triazine can act as a formyl group precursor. wikipedia.org

The reaction with strong nucleophiles like primary amines can lead to the cleavage of the triazine ring and the formation of amidines. In other cases, bifunctional nucleophiles can react with the triazine core, leading to ring-transformation or recyclization reactions. These transformations can yield a variety of other heterocyclic systems, such as pyrimidines, imidazoles, and thiazoles. The specific outcome depends on the nature of the nucleophile and the substituents present on the triazine ring.

Reactions Involving the Propan-2-yloxy Substituents

The propan-2-yloxy groups attached to the triazine core have their own distinct reactivity, although they are generally stable.

The ether linkage between the isopropyl group and the triazine carbon (C-O bond) is relatively robust. Unlike the highly labile C-Cl bonds in cyanuric chloride, these C-O bonds are not easily cleaved. Hydrolysis of this compound to form cyanuric acid would require harsh acidic or basic conditions.

While not commonly reported for trialkoxytriazines, transetherification reactions, where one alkoxy group is exchanged for another, are known for other types of ethers, often requiring catalysts such as iron(III) triflate. nih.gov The application of such methods to the electron-deficient triazine system has not been extensively documented, and the stability of the triazine core under these conditions would be a consideration. In principle, cleavage could be forced using classic ether-cleavage reagents like strong protic acids (HBr, HI) or Lewis acids, but such reactions are not a typical transformation pathway for this class of compounds.

The isopropyl group itself, consisting of sp³-hybridized carbon atoms, is largely unreactive. The C-H bonds within the isopropyl moiety are not significantly activated by the triazine ring, in contrast to, for example, the benzylic C-H bonds in toluene. Therefore, the isopropyl groups lack obvious sites for selective chemical functionalization under mild conditions.

Reactions such as free-radical halogenation could potentially occur at the methyl or methine positions of the isopropyl groups, but these reactions typically lack selectivity and would likely lead to a mixture of products. There are no widely reported methods for the specific and controlled functionalization of the alkyl substituents on a 2,4,6-trialkoxy-1,3,5-triazine core.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of the triazine ring is well-established, and mechanistic insights can be inferred from studies of analogous 2,4,6-trialkoxy- and 2,4,6-trichloro-1,3,5-triazines.

The primary reaction pathway for triazine derivatives is nucleophilic aromatic substitution (SNAr). The synthesis of this compound itself involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride with isopropoxide ions. This reaction proceeds through a stepwise mechanism, where the reactivity of the remaining chlorine atoms decreases with each substitution due to the electron-donating nature of the incoming alkoxy groups.

Hydrolysis: The hydrolysis of triazine compounds can be catalyzed by either acid or base. Under acidic conditions, the nitrogen atoms of the triazine ring are protonated, which activates the ring towards nucleophilic attack by water. The reaction likely proceeds through a series of steps involving the formation of a hydrated intermediate, followed by the elimination of isopropanol (B130326) to form hydroxylated triazine species. In alkaline conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the electron-deficient carbon atoms of the triazine ring. Kinetic studies on the hydrolysis of related 2-anilino-4,6-dichloro-1,3,5-triazines suggest a mechanism involving the direct addition of the hydroxide ion to the neutral triazine. nih.gov

A proposed general mechanism for the hydrolysis of a 2,4,6-trialkoxy-1,3,5-triazine is as follows:

Protonation (Acid-catalyzed): In acidic media, a ring nitrogen is protonated, increasing the electrophilicity of the ring carbons.

Nucleophilic Attack: A water molecule attacks one of the carbon atoms bearing an isopropoxy group.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the isopropoxy groups.

Elimination: The protonated isopropoxy group leaves as isopropanol, and a hydroxylated triazine is formed.

Further Hydrolysis: The process can repeat to replace the remaining isopropoxy groups.

Under basic conditions, the mechanism involves the direct attack of a hydroxide ion on a ring carbon, followed by the elimination of an isopropoxide ion.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and ultraviolet (UV) radiation.

Hydrolytic Stability: The stability of the C-O bonds in this compound towards hydrolysis is dependent on the pH of the medium. Generally, trialkoxy triazines are more stable at neutral pH and tend to hydrolyze under acidic or alkaline conditions. amanote.com The degradation pathway involves the stepwise replacement of the isopropoxy groups with hydroxyl groups, ultimately leading to the formation of cyanuric acid.

Thermal Stability and Degradation: Investigations into the thermal decomposition of similarly structured triazines provide insights into the potential degradation pathways for this compound. For instance, methoxy-substituted triazines have been observed to undergo rearrangement upon heating, where the methyl group migrates to a ring nitrogen, resulting in the formation of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione. uri.edu A similar intramolecular rearrangement could be a potential thermal degradation pathway for the isopropoxy-substituted analogue.

Studies on the thermal decomposition of other triazine derivatives, such as those with azido (B1232118) groups, indicate that the process can be complex, potentially involving polymerization or polycondensation reactions to form network structures. researchgate.net The thermal degradation of this compound likely proceeds through the initial cleavage of the C-O bonds, followed by further reactions of the resulting fragments. The specific products would depend on the conditions, such as the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the formation of various nitrogen-containing organic compounds and char. nih.gov

Photolytic Stability and Degradation: The degradation of triazine compounds under UV irradiation has been a subject of interest, particularly for triazine-based herbicides. Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.

For this compound, the likely photolytic degradation pathways, by analogy with other substituted triazines, include:

Dealkylation: Cleavage of the isopropyl group from the oxygen atom.

Hydroxylation: Replacement of the isopropoxy groups with hydroxyl groups. nih.gov

Photo-Fries Rearrangement: This pathway has been observed for phenoxy-substituted triazines and could potentially occur with alkoxy substituents, leading to the migration of the alkyl group to the triazine ring. researchgate.net

A study on the photodegradation of 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine found that under simulated sunlight, the primary degradation pathway was sequential debromination. researchgate.net While the isopropoxy groups are chemically different from bromophenoxy groups, this suggests that the substituents on the triazine ring are the initial sites of photochemical reaction. For this compound, this would imply that the degradation is initiated at the isopropoxy groups.

The following table summarizes the expected degradation pathways under different conditions based on studies of analogous compounds.

| Condition | Primary Degradation Pathway | Potential Intermediate/Final Products |

| Hydrolysis (Acidic/Basic) | Stepwise nucleophilic substitution of isopropoxy groups by hydroxyl groups. | 2,4-di(propan-2-yloxy)-6-hydroxy-1,3,5-triazine, 2-(propan-2-yloxy)-4,6-dihydroxy-1,3,5-triazine, Cyanuric acid, Isopropanol |

| Thermal | C-O bond cleavage and potential intramolecular rearrangement. | Isopropene, Propan-2-ol, Cyanuric acid derivatives, Polymeric materials |

| Photolytic | Dealkylation, Hydroxylation, and potential rearrangement. | 2,4-di(propan-2-yloxy)-6-hydroxy-1,3,5-triazine, Isopropanol, Acetone |

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine, ¹H and ¹³C NMR studies are fundamental for confirming its proposed structure.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to be relatively simple due to the molecule's high degree of symmetry. The three propan-2-yloxy substituents are chemically equivalent.

Within each propan-2-yloxy group, there are two types of protons: the methine proton (-CH) and the methyl protons (-CH₃). The methine proton will appear as a multiplet (specifically a septet) due to coupling with the six neighboring methyl protons. The methyl protons, in turn, will appear as a doublet due to coupling with the single methine proton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.4 | Septet | 3H | O-CH(CH₃)₂ |

Note: The chemical shift values are estimates and can vary based on the solvent and experimental conditions.

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the spectrum is expected to show only three distinct signals.

One signal corresponds to the three equivalent carbon atoms of the triazine ring. The other two signals arise from the propan-2-yloxy substituents: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171 | C (triazine ring) |

| ~71 | O-CH(CH₃)₂ |

Note: The chemical shift values are estimates and can vary based on the solvent and experimental conditions.

2D NMR Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O and C-N bonds, as well as the C-H bonds of the alkyl groups. The triazine ring vibrations typically appear in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2980-2850 | Strong | C-H stretching (alkyl) |

| 1550-1480 | Strong | C=N stretching (triazine ring) |

Note: These are expected ranges and the exact peak positions can vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The symmetric breathing vibration of the triazine ring is expected to be a strong band in the Raman spectrum. Detailed experimental Raman data for this compound is not available in the provided search results. However, studies on similar triazine-based compounds have utilized Raman spectroscopy for quantitative analysis. researchgate.netaau.dkaidic.itnemc.us

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific experimental mass spectrometry data for this compound was found in peer-reviewed literature or spectral databases.

High-Resolution Mass Spectrometry (HRMS)

There are no published High-Resolution Mass Spectrometry (HRMS) studies available for this compound. Therefore, a data table confirming its exact mass and molecular formula based on experimental results cannot be provided. For reference, the theoretical exact mass of the protonated molecule [M+H]⁺, C₁₂H₂₂N₃O₃⁺, would be calculated to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS)

Specific Tandem Mass Spectrometry (MS/MS) data, which would detail the fragmentation pathways of this compound, is not available. Such an analysis would typically involve the isolation of the parent ion and its subsequent fragmentation to elucidate the structure, but these experimental results have not been published.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, is not available. Data tables summarizing these crystallographic parameters cannot be generated.

Chromatographic Techniques for Purity Assessment and Separation

While general chromatographic methods are widely used for the analysis of triazine derivatives, no specific methods or applications detailing the purity assessment or separation of this compound have been published. fishersci.com Research on related chloro-s-triazines often employs reverse-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC). fishersci.com However, without specific studies on this compound, it is not possible to provide a data table with established chromatographic conditions, such as the column type, mobile phase composition, flow rate, and retention time.

Theoretical and Computational Chemistry of 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Electronic Structure and Molecular Orbital Theory Calculations

The electronic properties of 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine are fundamentally governed by the electron-deficient nature of the triazine ring and the electron-donating character of the isopropoxy substituents. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties. For analogous triazine derivatives, DFT studies have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of their chemical reactivity and electronic behavior.

Table 1: Representative Calculated Electronic Properties of Analogous Triazine Derivatives

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Triazine-based Covalent Organic Framework | DFT | - | - | 2.01 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT (B3LYP/6-311++G(d,p)) | -6.2967 | -1.8096 | 4.4871 |

Note: The data presented is for analogous compounds and systems to provide a qualitative understanding, as direct computational data for this compound is not available.

The molecular electrostatic potential (MEP) map is another crucial output of electronic structure calculations. For 1,3,5-triazine (B166579) derivatives, the MEP typically shows a region of negative potential around the nitrogen atoms of the triazine ring, indicating their susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms of the alkoxy groups.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra.

¹H and ¹³C NMR Spectra: The chemical shifts in the NMR spectra of this compound can be predicted using DFT calculations. For analogous alkoxy-substituted triazines, the protons and carbons of the alkoxy groups exhibit characteristic signals. For instance, in 2,4,6-triallyloxy-1,3,5-triazine, the protons of the allyl group have been identified through ¹H NMR spectroscopy. mdpi.com For the isopropoxy groups in the target molecule, one would expect a doublet for the six methyl protons and a septet for the methine proton, with chemical shifts influenced by the electron-withdrawing triazine ring.

Table 2: Predicted Spectroscopic Data for Analogous Alkoxy-Substituted Triazines

| Spectroscopic Technique | Analogous Compound | Predicted/Observed Features |

| ¹H NMR | 2,4,6-Triallyloxy-1,3,5-triazine | Signals corresponding to the allyl group protons. mdpi.com |

| IR | Triazine-based molecular crystals | Good agreement between DFT-calculated and experimental vibrational modes. nih.gov |

Note: This table provides examples from related molecules due to the lack of specific predicted spectra for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of activation energies. The primary reaction of interest for 1,3,5-triazine derivatives is nucleophilic aromatic substitution (SNAr).

The reactivity of the triazine ring is highly dependent on the nature of its substituents. In the case of 2,4,6-trichloro-1,3,5-triazine, the chlorine atoms are readily displaced by nucleophiles. The substitution of chlorine with alkoxy groups, such as isopropoxy, proceeds via a stepwise mechanism involving a Meisenheimer-like intermediate. Computational studies on the reaction of triazines with nucleophiles like H₂S have elucidated the multi-step nature of the reaction, involving protonation, ring-opening, and subsequent ring-closing to form new heterocyclic structures. nih.gov The activation energies for these steps can be calculated to determine the rate-determining step of the reaction. For the hydrolysis and alcoholysis of 2-anilino-4,6-dichloro-1,3,5-triazines, kinetic studies have provided insights into the reaction mechanism, suggesting an addition-elimination pathway. rsc.org

Table 3: Calculated Activation Energies for Reactions of Analogous Triazine Systems

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ring opening of a protonated triazine derivative | DFT | ~18-27 |

| Protonation of a thiadiazine molecule | DFT | 26.8 |

Note: The data is derived from studies on the reaction of a triazine derivative with H₂S and serves as an illustration of the types of energetic barriers that can be calculated. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it packs in the solid state. The isopropoxy groups are not planar and can rotate around the C-O bonds, leading to various possible conformations. Computational methods can be used to determine the most stable conformers and the energy barriers between them.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the crystal packing of triazine derivatives. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. Studies on other substituted triazines have shown that H···H, N···H, and C···H contacts are often the most dominant intermolecular interactions. mdpi.com For this compound, while lacking traditional hydrogen bond donors, weak C-H···N hydrogen bonds and van der Waals interactions between the isopropoxy groups would be expected to govern its solid-state structure. The analysis of non-covalent interactions in alkoxy-substituted pyrrolo[1,2-b] journalcps.comnih.govresearchgate.nettriazines using DFT has highlighted the importance of these weak interactions in stabilizing the crystal lattice. nih.gov

Structure-Reactivity Relationships and Design Principles

Understanding the relationship between the molecular structure and the chemical reactivity of this compound is essential for its application in various fields, including materials science and medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) studies on triazine derivatives have successfully correlated their biological activities with molecular descriptors derived from computational chemistry. researchgate.net

For instance, the electronic properties calculated through DFT, such as HOMO-LUMO energies and charge distributions, can be used as descriptors in QSAR models to predict the reactivity or biological activity of new triazine derivatives. The electron-donating isopropoxy groups in this compound will influence the electron density of the triazine ring, thereby affecting its reactivity towards nucleophiles and its potential as a building block for functional materials. The design of novel triazine-based materials often relies on tuning these electronic and steric properties through the judicious choice of substituents. Computational modeling allows for the in-silico screening of potential candidates before their synthesis, accelerating the discovery of new materials with desired properties. rsc.org

Applications in Advanced Organic Synthesis and Functional Materials Science

2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine as a Versatile Molecular Building Block

The 1,3,5-triazine (B166579) core is a foundational component in synthetic chemistry, prized for its planar structure and the ability to be sequentially functionalized at the 2, 4, and 6 positions. nih.gov This controlled reactivity makes it an excellent building block for constructing molecules with tailored properties. mdpi.com

The synthesis of this compound itself exemplifies the utility of the triazine core in organic synthesis. The most practical and widely used method for preparing such substituted 1,3,5-triazines involves the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.net This process relies on the sequential, controlled nucleophilic substitution of the three chlorine atoms. mdpi.comnih.gov

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a property that allows for precise control over the final product. nih.govmdpi.com For the synthesis of symmetrically substituted 2,4,6-trialkoxy-1,3,5-triazines, the reaction is typically carried out by treating cyanuric chloride with the corresponding lithium alkoxide. researchgate.netnih.gov In the case of this compound, this involves the reaction with lithium isopropoxide. This stepwise substitution protocol is fundamental to creating a vast array of triazine derivatives for various applications. researchgate.net

| Synthetic Step | Reagents and Conditions | Description |

| Starting Material | Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) | A highly reactive, electron-deficient heterocyclic compound used as a precursor. nih.gov |

| Nucleophilic Substitution | Lithium isopropoxide in an appropriate solvent | The three chlorine atoms are sequentially replaced by isopropoxy groups via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov |

| Final Product | This compound | A symmetrically trisubstituted triazine with three propan-2-yloxy groups attached to the core. |

The 1,3,5-triazine ring is an exceptionally useful scaffold for the construction of chemical libraries due to its tri-functional nature. researchgate.net The ability to introduce three distinct substituents by carefully controlling reaction conditions (such as temperature) allows for the generation of a large number of diverse molecules from a single core structure. nih.govresearchgate.net This "scaffold" approach is a cornerstone of combinatorial chemistry and drug discovery. researchgate.netwellcomeopenresearch.org

While this compound is a symmetrical molecule, its synthesis originates from the same principles used to create asymmetrical derivatives. By employing different nucleophiles at each substitution step, a wide range of functional groups (amines, thiols, alkoxy groups, etc.) can be incorporated onto the triazine core. nih.govresearchgate.net This strategic diversification is critical for exploring structure-activity relationships in medicinal chemistry and for discovering materials with novel properties. wellcomeopenresearch.orgnih.gov The triazine scaffold has been identified as a promising starting point for developing new therapeutic agents for a variety of diseases. wellcomeopenresearch.orgnih.gov

Role in Polymer Chemistry and Macromolecular Architectures

The rigid and stable 1,3,5-triazine ring is frequently incorporated into polymer backbones and macromolecular structures to impart specific thermal, optical, and electronic properties. researchgate.net

Triazine derivatives are utilized as monomers in the synthesis of various polymers. For instance, linear π-conjugated polymers containing 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine units have been synthesized via Suzuki or Sonogashira coupling reactions. researchgate.net These materials exhibit good thermal stability and tunable optical and electrochemical properties, largely due to the electron-accepting nature of the triazine core. researchgate.netnih.gov The incorporation of the triazine unit can lead to materials with low LUMO levels, which is advantageous for applications in organic electronics. researchgate.net While specific polymerization reactions involving this compound are not extensively documented, its structural similarity to other triazine-based monomers suggests its potential use in creating polymers where the isopropoxy groups could enhance solubility and modify the material's physical properties.

The trifunctional nature of the triazine core makes it an ideal candidate for use as a cross-linking agent to create robust, three-dimensional polymer networks. google.com Various triazine derivatives are designed specifically for this purpose. For example, 1,3,5-triacryloyl-hexahydro-s-triazine has been shown to be an effective cross-linking agent for protein subunits. nih.gov Similarly, triisocyanato triazines are excellent crosslinkers for compounds containing active hydrogen groups, such as hydroxylated polymers, forming highly durable urethane (B1682113) linkages. google.com Although the isopropoxy groups of this compound are not inherently reactive for cross-linking, the core triazine structure can be functionalized with reactive groups (like allyl, acryloyl, or isocyanate groups) to produce effective cross-linking agents for advanced materials. nih.gov

Development of Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The 1,3,5-triazine scaffold is a powerful building block in this field due to its defined C3h symmetry, rigidity, and the ability of its nitrogen atoms to participate in hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov

Components in Self-Assembly Processes

The 1,3,5-triazine scaffold is a foundational building block in supramolecular chemistry, primarily due to its planar geometry and potential for directional, non-covalent interactions. nih.gov The most prominent examples involve 2,4,6-triamino-1,3,5-triazine (melamine), which utilizes multiple hydrogen bond donor and acceptor sites to form highly stable, self-assembled structures like rosettes and tapes, often in conjunction with cyanuric acid. nih.gov These assemblies are driven by strong, specific N-H···N hydrogen bonds. rsc.org

In the case of this compound, the functional groups are isopropoxy ether groups. These groups lack the strong hydrogen bond donating capabilities of the amino groups found in melamine. Consequently, this molecule cannot participate in the robust hydrogen-bonding networks that characterize many triazine-based self-assemblies. nih.gov

Any self-assembly processes involving this compound would be governed by weaker intermolecular forces, such as van der Waals interactions and dipole-dipole interactions of the ether linkages. While structurally related molecules with flexible isopropyl groups have been shown to modulate molecule-substrate interactions in 2D self-assembly on surfaces, specific research detailing the self-assembly behavior of this compound in solution or the solid state is not extensively documented in the scientific literature. researchgate.net Its potential for forming ordered supramolecular structures is therefore considered limited compared to its amine-functionalized counterparts.

| Compound | Functional Group | Primary Intermolecular Force | Self-Assembly Potential |

|---|---|---|---|

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Amino (-NH₂) | Hydrogen Bonding | High (forms stable rosettes/tapes) nih.gov |

| This compound | Isopropoxy (-OCH(CH₃)₂) | Van der Waals / Dipole-Dipole | Low / Not well-documented |

Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, and the 1,3,5-triazine ring is a common building block due to its trigonal symmetry, which facilitates the formation of 2D porous networks. researchgate.netrsc.org However, the synthesis of triazine-based COFs requires monomers with reactive functional groups capable of forming strong covalent bonds under polymerization conditions. researchgate.net

Common strategies for constructing triazine-based COFs include:

Ionothermal trimerization of nitrile-containing aromatic monomers: In this approach, monomers like 1,3,5-tricyanobenzene undergo cyclotrimerization to form the triazine rings that serve as the nodes of the framework. bohrium.comhhu.de

Condensation reactions with cyanuric chloride: 2,4,6-trichloro-1,3,5-triazine can react with multi-topic linkers, such as aromatic amines or phenols, via nucleophilic aromatic substitution or Friedel-Crafts reactions to build the COF structure. researchgate.netresearchgate.net

The compound this compound is unsuitable for use as a linker or monomer in these established synthetic routes. The isopropoxy groups are the result of replacing the highly reactive chlorine atoms of cyanuric chloride. nih.gov These ether linkages are chemically stable and generally unreactive under the conditions used for COF polymerization. Therefore, this compound is considered a fully functionalized, stable molecule rather than a reactive building block for COF synthesis.

| Compound | Key Functional Group | Reactivity in COF Synthesis | Role |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Chloro (-Cl) | High (good leaving group) | Reactive Monomer/Node researchgate.net |

| 1,3,5-Tricyanobenzene | Nitrile (-C≡N) | High (undergoes cyclotrimerization) | Reactive Monomer/Linker bohrium.com |

| This compound | Isopropoxy (-OCH(CH₃)₂) | Low (unreactive ether bond) | Not a suitable monomer/linker |

Applications in Ligand Design and Coordination Chemistry

The use of 1,3,5-triazine derivatives as ligands for metal ions is a well-established area of coordination chemistry. The effectiveness of a triazine-based molecule as a ligand depends on the presence of substituent groups with strong coordinating capabilities. mdpi.com For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) is an excellent tripodal ligand where the nitrogen atoms of the three pyridyl groups can coordinate to metal centers, enabling the construction of complex 3D metal-organic frameworks (MOFs). rsc.org Similarly, triazines functionalized with amino or other N-heterocyclic groups can act as effective chelating or bridging ligands. researchgate.net

The this compound molecule lacks these potent coordinating groups. The lone pairs on the nitrogen atoms within the triazine ring have low basicity, and the oxygen atoms of the isopropoxy groups are weak Lewis bases, showing minimal affinity for most metal ions. Consequently, it is not considered a useful ligand for constructing stable coordination complexes or MOFs. Its application in ligand design is negligible compared to triazines functionalized with dedicated coordinating moieties like pyridyl, bipyridyl, or carboxylate groups.

Use as a Coupling or Activating Agent in Organic Reactions

Certain 1,3,5-triazine derivatives are highly effective coupling and activating agents in organic synthesis, particularly for the formation of amides and esters. eurekaselect.com This application relies on the high electrophilicity of the carbon atoms in the triazine ring when substituted with excellent leaving groups, such as chlorine. researchgate.net

The archetypal reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), along with its derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). mdpi.comresearchgate.net The mechanism involves the activation of a carboxylic acid, which displaces a chloride ion on the triazine ring to form a highly reactive acyloxy-triazine intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an amine or alcohol) to form the desired amide or ester, releasing a stable triazine byproduct. researchgate.net The entire process is driven by the stepwise substitution of the labile C-Cl bonds. nih.gov

Conversely, this compound is completely unsuitable for this purpose. The nucleophilic substitution of all three chlorine atoms with isopropoxy groups deactivates the triazine ring towards further substitution. The C-O bonds of the ether linkages are strong, and the alkoxy group is a very poor leaving group compared to chloride. Furthermore, the electron-donating nature of the alkoxy groups reduces the electrophilicity of the ring carbons, rendering the molecule inert as a coupling or activating agent.

| Compound | Leaving Group | Reactivity toward Carboxylates | Application as Coupling Agent |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Chloride (Cl⁻) | High | Yes, very effective researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Chloride (Cl⁻) | High | Yes, widely used in peptide synthesis researchgate.net |

| This compound | Isopropoxide (⁻OCH(CH₃)₂) | Negligible | No |

Derivatives and Analogues of 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Systematic Modification of Alkoxy Substituents

The alkoxy groups in 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine can be systematically altered to modulate the compound's physicochemical properties. The synthesis of 2,4,6-trialkoxy-1,3,5-triazines is typically achieved by reacting cyanuric chloride with the corresponding lithium alkoxide. nih.gov This method allows for the introduction of a variety of alkoxy groups, from simple methoxy (B1213986) to more complex allyloxy substituents. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Symmetrically Substituted 2,4,6-Trialkoxy-1,3,5-triazines

| Alkoxy Substituent | Compound Name |

| Methoxy | 2,4,6-Trimethoxy-1,3,5-triazine |

| Ethoxy | 2,4,6-Triethoxy-1,3,5-triazine |

| Allyloxy | 2,4,6-Tris(allyloxy)-1,3,5-triazine |

Introduction of Diverse Functional Groups onto the Triazine Core

A significant area of research involves the replacement of one or more of the propan-2-yloxy groups with other functional moieties to create a diverse library of derivatives. This is made possible by the differential reactivity of the chlorine atoms in cyanuric chloride, which can be substituted sequentially with various nucleophiles under controlled temperature conditions. researchgate.netnih.gov A wide range of functional groups, including amines, thiols, imidazoles, and esters, have been successfully incorporated into the 1,3,5-triazine (B166579) core. mdpi.comnih.gov

For example, the reaction of a dichlorotriazine intermediate with an amine can yield amino-substituted derivatives. mdpi.com Both aliphatic and aromatic amines have been used to create extensive series of compounds for biological screening. mdpi.commdpi.com Similarly, the introduction of imidazole-containing moieties has been explored, leading to derivatives with interesting biological activities, such as aromatase inhibition. nih.gov The sequential addition of different nucleophiles, such as an alkoxide followed by an amine, allows for the synthesis of multifunctional triazines. researchgate.net

Table 2: Examples of Functional Groups Introduced onto the 1,3,5-Triazine Core

| Nucleophile | Functional Group Introduced | Example Derivative Class |

| Amine (e.g., aniline, morpholine) | Amino | 2,4-Dialkoxy-6-amino-1,3,5-triazines |

| Thiol (e.g., thiophenol) | Thioether | 2,4-Dialkoxy-6-thio-1,3,5-triazines |

| Imidazole | Imidazolyl | 2,4-Dialkoxy-6-(imidazol-1-yl)-1,3,5-triazine |

| Amino Acid Ester | Peptide Moiety | 2,4-Dialkoxy-6-(amino acid ester)-1,3,5-triazines |

Asymmetric Substitution Patterns and Chiral Analogues

The stepwise nucleophilic substitution of cyanuric chloride is a powerful tool for creating asymmetrically substituted 1,3,5-triazines. mdpi.comnih.gov By carefully controlling the reaction conditions and the stoichiometry of the nucleophiles, it is possible to synthesize derivatives with two or three different substituents on the triazine ring. This approach has been used to prepare a variety of non-symmetric di- and tri-substituted 1,3,5-triazines. mdpi.com

Furthermore, the introduction of chiral substituents leads to the formation of chiral analogues. For instance, the reaction of a dichloro-s-triazine with a chiral amine or an amino acid derivative can produce chiral triazine compounds. researchgate.net These chiral derivatives have potential applications in areas such as enantioselective recognition and as chiral stationary phases in chromatography. The synthesis of triazines with asymmetric centers in their substituents has been successfully achieved, expanding the structural diversity of this class of compounds. mdpi.com

Structure-Property Relationship Studies in Derivatives

For instance, in the development of anticancer agents, the nature of the substituents at the 2, 4, and 6 positions of the triazine ring has been shown to be critical for activity. researchgate.netrsc.org Studies have demonstrated that the presence of specific aromatic amines, alkylamino chains, and other functional groups can significantly impact the cytotoxicity and selectivity of the compounds against various cancer cell lines. nih.govrsc.org In a series of chalcone- and pyrazoline-based 1,3,5-triazines, it was found that N-(3,5-dichlorophenyl)pyrazolines and chalcones were among the most active molecules. rsc.org The presence of a 3,4,5-trimethoxyphenyl group was also shown to be favorable for anticancer properties in both chalcones and pyrazolines. rsc.org

Similarly, for anti-inflammatory and aromatase inhibitory activities, the specific combination of substituents is crucial. For example, in a series of 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines, the presence of a 3- or 4-fluorophenylaniline group and a tyramine (B21549) moiety were found to be important for good anti-inflammatory and anticancer activity. nih.gov In the context of aromatase inhibitors, triamino-substituted 1,3,5-triazine derivatives containing imidazolyl and tertiary amino groups showed significant inhibitory activity. nih.gov

The electronic properties of the substituents also play a key role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the triazine ring, thereby influencing its reactivity and interactions with biological targets. nih.gov The optical and electrochemical properties of tris(phenoxy)-1,3,5-triazine derivatives have also been investigated, revealing that these compounds absorb electromagnetic radiation in the 200-400 nm range and have tunable electron affinities and ionization potentials based on their substitution patterns. researchgate.net

Table 3: Selected Structure-Activity Relationship Findings for 1,3,5-Triazine Derivatives

| Derivative Class | Substituent Modification | Impact on Property | Reference |

| Chalcone- and Pyrazoline-based 1,3,5-triazines | R1 = morpholine (B109124) vs. 4-chloroaniline | Pyrazolines with morpholine showed better anticancer activity. | rsc.org |

| Chalcone- and Pyrazoline-based 1,3,5-triazines | R2 = 3,4,5-(OCH3)3 and CF3 | Favored anticancer properties in both chalcones and pyrazolines. | rsc.org |

| 2-(Fluorophenylamino)-4,6-disubstituted 1,3,5-triazines | Ortho-methoxy vs. ortho-chloro on phenol | Methoxy group led to inactivity, while chloro group showed some activity with toxicity. | nih.gov |

| Triamino-substituted 1,3,5-triazines | Imidazolyl and tertiary amino groups | Significant aromatase-inhibitory activity. | nih.gov |

Future Research Directions and Emerging Paradigms for 2,4,6 Tri Propan 2 Yloxy 1,3,5 Triazine

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated processes offers significant advantages in terms of efficiency, safety, and scalability. For 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine, future research in this area will likely focus on developing robust and high-throughput synthetic methodologies.

Key Research Objectives:

Development of Continuous Flow Reactors: Designing and optimizing micro- and meso-scale flow reactors for the synthesis of this compound from cyanuric chloride and isopropanol (B130326). This would involve studying reaction kinetics, heat and mass transfer, and residence time distribution to maximize yield and purity.

Automated High-Throughput Screening: Implementing automated platforms for the rapid screening of reaction conditions, including catalysts, solvents, and temperature, to identify optimal synthetic protocols. This can accelerate the discovery of more efficient and sustainable synthetic routes.

In-line Purification and Analysis: Integrating in-line purification techniques, such as continuous crystallization or extraction, and real-time analytical methods, like spectroscopy, to monitor reaction progress and ensure product quality.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Process Control | Difficult | Precise control over parameters |

Advanced Catalytic Applications

While the direct catalytic applications of this compound are not yet extensively explored, its structural features suggest potential in several areas of catalysis. Future research will likely focus on harnessing its unique electronic and steric properties for novel catalytic transformations.

Potential Catalytic Roles:

Ligand in Homogeneous Catalysis: The nitrogen atoms in the triazine ring can act as coordination sites for metal centers, making it a potential ligand for various catalytic reactions, such as cross-coupling and polymerization.

Support for Heterogeneous Catalysts: The triazine moiety can be functionalized and immobilized on solid supports to create novel heterogeneous catalysts with enhanced stability and recyclability. For instance, palladium nanoparticles have been supported on triazine-functionalized graphene oxide for applications in chemotherapy. kashanu.ac.ir

Organocatalysis: The basic nature of the triazine ring could be exploited in organocatalysis, particularly in reactions that require a mild base or a hydrogen bond acceptor.

Rational Design of Next-Generation Functional Materials

The 1,3,5-triazine (B166579) core is a common building block for a wide range of functional materials due to its thermal stability and electron-deficient nature. nih.gov The introduction of isopropoxy groups can further tune the material's properties, opening up new avenues for the rational design of advanced materials.

Emerging Material Applications:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are known to be effective electron-transporting materials in OLEDs. nbinno.com Future work could involve designing and synthesizing novel this compound-based materials with improved charge transport properties and device performance.

Porous Organic Polymers (POPs): The C3h symmetry of the triazine core makes it an ideal building block for creating highly ordered and porous materials. researchgate.net These materials could find applications in gas storage, separation, and catalysis.

Dendrimers and Hyperbranched Polymers: The trifunctional nature of the triazine core allows for the construction of well-defined dendritic and hyperbranched polymers with applications in drug delivery, light harvesting, and catalysis. nih.gov

| Material Class | Potential Application | Key Properties to Optimize |

| OLEDs | Electron transport layers | Electron mobility, thermal stability |

| Porous Organic Polymers | Gas storage and separation | Surface area, pore size distribution |

| Dendrimers | Drug delivery, photocatalysis | Biocompatibility, photophysical properties |

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will focus on developing more environmentally benign and economically viable synthetic routes.

Green Synthesis Strategies:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgmdpi.comnih.gov The application of these methods to the synthesis of this compound could lead to more efficient and sustainable processes. chim.it

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green chemistry. nih.govgoogle.com Research into the synthesis of triazine derivatives in aqueous media has shown promising results. nih.govtitech.ac.jp

Catalyst-Free and Solvent-Free Reactions: Exploring the possibility of conducting the synthesis under catalyst-free and solvent-free conditions would further enhance the sustainability of the process.

Computational-Guided Discovery and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, computational methods can provide valuable insights into its properties and guide the design of new materials and synthetic pathways.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This information can be used to understand its behavior in various applications and to design new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of materials based on this compound, such as their conformational flexibility and interactions with other molecules. rsc.org

Virtual Screening and QSAR Studies: These methods can be used to screen large libraries of virtual compounds to identify new derivatives of this compound with enhanced properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.